Methyl 3-cyanopropanoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3-cyanopropanoate and its derivatives involves multiple steps, starting from precursors such as methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are transformed through various chemical reactions to yield multifunctional compounds that serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).
Scientific Research Applications
Synthesis of Methyl 3-Hydroxypropanoate : A study demonstrated the potential of using epoxy ethane for synthesizing methyl 3-hydroxypropanoate, achieving a conversion rate of up to 92% and a yield of 87.3%-91.4%. This method shows promise for producing propane-1,3-diol (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Preparation of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog are versatile reagents for preparing polyfunctional heterocyclic systems such as pyrroles and pyrimidines, indicating their importance in chemical synthesis (Lucija Pizzioli et al., 1998).
Novel One-Carbon Radical Equivalent : Cyano(ethoxycarbonothioylthio)methyl benzoate 3, related to methyl 3-cyanopropanoate, acts as a novel one-carbon radical equivalent. It can introduce an acyl unit via xanthate transfer radical addition to olefins, showing potential for further adduct development (S. Bagal, M. de Greef, S. Zard, 2006).
High Voltage Electrochemical Double Layer Capacitors : 3-cyanopropionic acid methyl ester shows promise as an electrolyte for high voltage electrochemical double layer capacitors. It achieves high salt concentrations and operating voltages of 3.0 V, indicating its utility in energy storage applications (C. Schütter et al., 2017).
Anti-Inflammatory Agent Potential : 6-Methyl citrate from Dioscorea opposita Thunb. has a two-dimensional structure arising from intermolecular O-HO hydrogen bonds, offering potential as a novel anti-inflammatory agent (Ming-jing Li et al., 2007).
Safety And Hazards
Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . Another source suggests avoiding the formation of dust and aerosols . More detailed safety and hazard information can be found on the PubChem page .
Future Directions
Methyl 3-cyanopropanoate has been identified as a viable alternative solvent for lithium-ion batteries. Results obtained by means of adiabatic rate calorimetry indicate a high thermal safety . Another study reports on Methyl 3-cyanopropanoate in combination with the conductive salt lithium bis(trifluoromethane)sulfonyl imide (LiTFSI) as a safe single-solvent electrolyte for lithium-ion batteries .
properties
IUPAC Name |
methyl 3-cyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSKURPOKFSLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194032 | |
Record name | Propanoic acid, 3-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanopropanoate | |
CAS RN |
4107-62-4 | |
Record name | Propanoic acid, 3-cyano-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-cyanopropanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-Cyanopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-cyanopropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4BQA3Q9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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